2H-1-Benzopyran-2-one, 7-(hexadecyloxy)-
Description
2H-1-Benzopyran-2-one, 7-(hexadecyloxy)- is a coumarin derivative characterized by a hexadecyloxy (C₁₆H₃₃O-) substituent at the 7-position of the benzopyran-2-one core. Coumarins are lactones of 2-hydroxyphenylpropionic acid, and their derivatives are widely studied for antimicrobial, fluorescent, and pharmacological properties . Synthesis typically involves alkylation of 7-hydroxybenzopyran-2-one precursors with α-haloketones under reflux with anhydrous potassium carbonate in acetone .
Properties
CAS No. |
90741-63-2 |
|---|---|
Molecular Formula |
C25H38O3 |
Molecular Weight |
386.6 g/mol |
IUPAC Name |
7-hexadecoxychromen-2-one |
InChI |
InChI=1S/C25H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-27-23-18-16-22-17-19-25(26)28-24(22)21-23/h16-19,21H,2-15,20H2,1H3 |
InChI Key |
AQNYADDUCWLYFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=CC2=C(C=C1)C=CC(=O)O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 7-(hexadecyloxy)- typically involves the introduction of the hexadecyloxy group to the benzopyran core. One common method is the alkylation of 7-hydroxy-2H-1-benzopyran-2-one with hexadecyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 7-(hexadecyloxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
2H-1-Benzopyran-2-one, 7-(hexadecyloxy)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as UV absorbers and antioxidants.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 7-(hexadecyloxy)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The table below compares 2H-1-Benzopyran-2-one, 7-(hexadecyloxy)- with similar coumarin derivatives, focusing on substituents, molecular weight, logP, solubility, and key properties:
*Estimated logP based on alkyl chain length and similar compounds.
Key Observations:
- Alkyl Chain Length : Increasing alkyl chain length (e.g., hexadecyloxy vs. octadecyloxy) enhances hydrophobicity (↑logP) and reduces water solubility. For example, 7-(hexadecyloxy)- has log10WS = -10.03 , whereas scopoletin (shorter substituents) has log10WS = -6.10 .
- Functional Groups : Electron-withdrawing groups (e.g., benzothiazole in ) alter electronic properties, affecting fluorescence and reactivity. Umbelliprenin’s farnesyloxy group contributes to antimicrobial activity .
- Synthesis Yields : Derivatives with bulky substituents (e.g., octadecyloxy) often require optimized conditions. For example, 3,7-disubstituted coumarins in show yields of 65–84%, influenced by steric hindrance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
